Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a trifluoromethyl group enhances its chemical properties, making it significant in various scientific research fields, including medicinal chemistry and agrochemicals. This compound's unique structure allows for diverse applications due to its reactivity and stability under various conditions .
The synthesis of ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate typically involves cyclization reactions of suitable precursors. One prominent method includes the reaction of ethyl 2-cyanoacetate with trifluoromethyl hydrazine. This reaction is generally catalyzed by specific agents to promote cyclization, resulting in the formation of the oxadiazole ring.
Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate has a molecular formula of C₇H₆F₃N₂O₃ and a molecular weight of approximately 218.13 g/mol. The structure features:
The compound's CAS number is 1245643-72-4, which can be used for identification in chemical databases .
Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects largely depends on its interaction with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better penetration through biological membranes and interaction with target sites.
Upon entering biological systems, the compound may undergo metabolic transformations that activate or deactivate its biological activity. Its ability to form stable intermediates during chemical reactions contributes to its effectiveness in various applications .
The compound exhibits unique reactivity patterns due to the trifluoromethyl group, which influences its physical properties like boiling point and solubility compared to similar compounds lacking this group .
Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate has notable applications in:
The compound's versatility makes it a valuable subject for ongoing research across multiple scientific disciplines .
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms in asymmetric positions (1,2,4). Its electron-deficient aromatic system confers exceptional metabolic stability and diverse non-covalent interaction capabilities. The C(3) and C(5) positions serve as versatile attachment points for pharmacophores, enabling precise modulation of steric, electronic, and pharmacokinetic properties. The trifluoromethyl group at C(3) in Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate enhances lipophilicity (logP = 2.1) and bioavailability, while the ester moiety at C(5) allows further functionalization via hydrolysis or amide coupling. This structural duality supports broad therapeutic applications, including antimicrobial, anticancer, and central nervous system (CNS) agents [2] [6].
Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole Derivatives
Substituent at C(3) | Substituent at C(5) | logP | Metabolic Stability (t₁/₂, min) | Biological Activity |
---|---|---|---|---|
CF₃ | COOEt | 2.1 | >120 | Antibacterial precursor |
Phenyl | Methyl | 2.8 | 90 | COX-2 inhibition |
4-Nitrophenyl | NH₂ | 1.5 | 45 | MAO-B inhibition |
Benzyl | SH | 3.0 | 60 | Antifungal |
1,2,4-Oxadiazoles serve as planar, hydrolysis-resistant bioisosteres for ester and amide functionalities. This equivalence arises from:
Table 2: Bioisosteric Replacement Outcomes
Original Moiety | 1,2,4-Oxadiazole Bioisostere | Stability Improvement | Biological Potency Retention |
---|---|---|---|
Ester (R-COO-R') | 3,5-Disubstituted oxadiazole | 8-fold t₁/₂ increase | Full (e.g., Pleconaril) |
Amide (R-CONH-R') | 5-Amino-1,2,4-oxadiazole | Resistance to proteases | 90% (e.g., Sirtuin inhibitors) |
Carboxylate | Oxadiazolone | Enhanced membrane permeation | Partial (pH-dependent) |
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, but remained unexplored until the 1960s when its photochemical rearrangements sparked interest. Key milestones include:
Table 3: Evolution of Clinically Significant 1,2,4-Oxadiazole Derivatives
Era | Compound (Trade Name) | Therapeutic Category | Key Structural Features |
---|---|---|---|
1960s | Oxolamine (Perebron) | Antitussive | 3-Phenyl-5-(aminomethyl) |
1980s | Prenoxdiazine | Cough suppressant | 3-(2-Morpholinoethyl) |
2000s | Ataluren (Translarna) | Genetic disorder therapy | 3-(4-Fluorophenyl)-5-isoxazolyl |
2010s | Fasiplon | Anxiolytic | 3-(Pyridyl)-5-carboxamide |
Contemporary | Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate | Antibacterial precursor | 3-CF₃-5-COOEt |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7